molecular formula C20H24N2O4S B4605448 methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B4605448
M. Wt: 388.5 g/mol
InChI Key: XMFVFNXVUKSREM-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.14567842 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

A study conducted by Vasu et al. (2004) on a related compound, methyl 2-amino-4,5,6,7-tetra­hydro-1-benzo­thio­phene-3-carboxyl­ate, revealed its crystal structure, showcasing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The carbonyl group's cis orientation relative to the C2=C3 double bond and the stabilization of the crystal structure by intra- and intermolecular N-H···O hydrogen bonds were highlighted (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Synthesis of Conformationally Constrained Tryptophan Derivatives

Research on the synthesis of conformationally constrained tryptophan derivatives by Horwell et al. (1994, 1995) introduced novel 3,4-fused tryptophan analogs designed for peptide/peptoid conformation elucidation studies. These derivatives aim to limit the conformational flexibility of the side chain while allowing further derivatization, indicating potential applications in the study of peptide structures (D. Horwell, Paul D. Nichols, G. Ratcliffe, E. Roberts, 1994); (1995).

Azo Dye Synthesis

Sabnis and Rangnekar (1989) explored the synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes. This study underlines the compound's utility in dye manufacturing, showcasing good coloration and fastness properties on polyester (R. W. Sabnis, D. W. Rangnekar, 1989).

Metal-Organic Frameworks (MOFs) for Luminescence Sensing and Pesticide Removal

Zhao et al. (2017) constructed thiophene-based MOFs demonstrating diverse structures and applications. Notably, these MOFs serve as efficient luminescent sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Additionally, they offer potential for recyclable detection and high-performance trapping of 2,4-dichlorophenol from wasted solutions (Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, Xiaojing Kang, Lili Wen, Bingguang Zhang, 2017).

Properties

IUPAC Name

methyl 2-[(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-11-8-9-14-13(10-11)17(22-26-14)18(23)21-19-16(20(24)25-2)12-6-4-3-5-7-15(12)27-19/h11H,3-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFVFNXVUKSREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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